molecular formula C8H11NO3 B3389427 N-(furan-2-ylmethyl)-2-hydroxy-N-methylacetamide CAS No. 926235-09-8

N-(furan-2-ylmethyl)-2-hydroxy-N-methylacetamide

Cat. No.: B3389427
CAS No.: 926235-09-8
M. Wt: 169.18 g/mol
InChI Key: LRSQFBHXFXJAIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(furan-2-ylmethyl)-2-hydroxy-N-methylacetamide: is an organic compound characterized by the presence of a furan ring, a hydroxy group, and an acetamide moiety

Mechanism of Action

Target of Action

N-(furan-2-ylmethyl)-2-hydroxy-N-methylacetamide, hereafter referred to as the compound, is a furan derivative . Furan derivatives have been found to exhibit a wide range of biological and pharmacological properties . .

Mode of Action

Furan derivatives are known to interact with various biomolecules like proteins and amino acids via the presence of azomethine nitrogen . This interaction could potentially lead to changes in the function of these biomolecules, thereby affecting the biological processes they are involved in.

Biochemical Pathways

Furan derivatives have been found to have therapeutic potentials against certain types of tumors , suggesting that they may affect pathways related to cell proliferation and apoptosis

Result of Action

Furan derivatives have been found to exhibit antibacterial, antifungal, anticancer, and diuretic activities , suggesting that the compound may have similar effects

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with furan-2-carboxaldehyde, methylamine, and glycolic acid.

    Reaction Steps:

    Reaction Conditions: The reactions are typically carried out under controlled temperatures ranging from 0°C to 50°C, with the use of solvents such as ethanol or methanol to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the synthesis of N-(furan-2-ylmethyl)-2-hydroxy-N-methylacetamide can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction times further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: N-(furan-2-ylmethyl)-2-hydroxy-N-methylacetamide can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2-carboxylic acid derivatives.

    Reduction: The compound can be reduced to form this compound alcohol derivatives.

    Substitution: The hydroxy group can be substituted with various functional groups, such as halogens or alkyl groups, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents like thionyl chloride or alkylating agents like methyl iodide.

Major Products Formed

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Alcohol derivatives of this compound.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

Chemistry

N-(furan-2-ylmethyl)-2-hydroxy-N-methylacetamide is used as a building block in organic synthesis

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the field of antimicrobial and anticancer agents.

Medicine

Preliminary studies suggest that this compound may exhibit pharmacological properties, including anti-inflammatory and analgesic effects. Further research is ongoing to explore its therapeutic potential.

Industry

In the industrial sector, this compound is used in the synthesis of polymers and resins. Its incorporation into polymeric materials can enhance their mechanical and thermal properties.

Comparison with Similar Compounds

Similar Compounds

  • N-(furan-2-ylmethyl)acetamide
  • N-(furan-2-ylmethyl)-2-hydroxyacetamide
  • N-(furan-2-ylmethyl)-N-methylacetamide

Uniqueness

N-(furan-2-ylmethyl)-2-hydroxy-N-methylacetamide is unique due to the presence of both a hydroxy group and a methyl group on the acetamide moiety. This structural feature enhances its reactivity and potential for forming diverse derivatives compared to similar compounds.

Conclusion

This compound is a versatile compound with significant potential in various fields of research and industry. Its unique structure and reactivity make it a valuable building block for the synthesis of complex molecules, with promising applications in medicinal chemistry, materials science, and beyond. Further research is needed to fully explore its capabilities and potential benefits.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-2-hydroxy-N-methylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3/c1-9(8(11)6-10)5-7-3-2-4-12-7/h2-4,10H,5-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRSQFBHXFXJAIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CO1)C(=O)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(furan-2-ylmethyl)-2-hydroxy-N-methylacetamide
Reactant of Route 2
Reactant of Route 2
N-(furan-2-ylmethyl)-2-hydroxy-N-methylacetamide
Reactant of Route 3
Reactant of Route 3
N-(furan-2-ylmethyl)-2-hydroxy-N-methylacetamide
Reactant of Route 4
Reactant of Route 4
N-(furan-2-ylmethyl)-2-hydroxy-N-methylacetamide
Reactant of Route 5
N-(furan-2-ylmethyl)-2-hydroxy-N-methylacetamide
Reactant of Route 6
Reactant of Route 6
N-(furan-2-ylmethyl)-2-hydroxy-N-methylacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.